- Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates, Japan, , ,
Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)
93204-36-5 structure
Product Name:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Número CAS:93204-36-5
MF:C12H15NO5
Megavatios:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853
Update Time:2024-10-26
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Propiedades químicas y físicas
Nombre e identificación
-
- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
- D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
- methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
- N-Z-D-serine methyl ester
- Z-D-SERINE METHYL ESTER
- Cbz-D-serine methyl ester
- D-N-Cbz-serine methyl ester
- N-CBZ-D-serine methyl ester
- N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
- D
- (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
- MFCD00799501
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
- Methyl ((benzyloxy)carbonyl)-D-serinate
- DA-55404
- N-Cbz-D-serineMethylEster
- 93204-36-5
- HY-W052310
- SCHEMBL345229
- methyl N-[(benzyloxy)carbonyl]-D-serinate
- F20435
- Q-101604
- DTXSID80473793
- METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
- AKOS016844204
- N-(Benzyloxycarbonyl)-D-serine methyl ester
- CS-0045089
- CINAUOAOVQPWIB-SNVBAGLBSA-N
- Z-D-Ser-OMe
- AS-71189
- EN300-7047544
-
- MDL: MFCD00799501
- Renchi: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
- Clave inchi: CINAUOAOVQPWIB-SNVBAGLBSA-N
- Sonrisas: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC
Atributos calculados
- Calidad precisa: 253.09500
- Masa isotópica única: 253.09502258g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 8
- Complejidad: 276
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 0.7
- Superficie del Polo topológico: 84.9Ų
Propiedades experimentales
- Color / forma: 金黄色液体
- Denso: 1.2499 (rough estimate)
- Punto de fusión: 41-43 °C (lit.)
- Punto de ebullición: 170 °C/0.01 mmHg(lit.)
- Punto de inflamación: 华氏:235.4 °F
摄氏:113 °C - índice de refracción: 1.5200 (estimate)
- PSA: 88.35000
- Logp: 0.65110
- Actividad óptica: [α]25/D +15°, c = 1 in methanol
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Condiciones de almacenamiento:Sealed in dry,Room Temperature(BD242219)
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate PrecioMás >>
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(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
Referencia
- Process for the preparation of lacosamide using a new intermediate, India, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium bromide ; 25 min, rt
Referencia
- A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions, Canadian Journal of Chemistry, 2009, 87(2), 393-396
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol
Referencia
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Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
1.2 0 °C → rt; overnight, rt
Referencia
- Tetrahydroisoquinoline compound intermediate, its preparation method and application, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ; 100 h, 36 °C
Referencia
- Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3, Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Referencia
- Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
Referencia
- Preparation of thiazole derivatives as ERR-α inverse agonists, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate , Water Solvents: Chloroform
Referencia
- Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt
Referencia
- Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h
Referencia
- Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction, Tetrahedron: Asymmetry, 2002, 13(19), 2113-2115
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
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Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 0 °C; 3 h, rt
Referencia
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Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 min, 0 °C
1.2 2 h, 0 °C → reflux
1.2 2 h, 0 °C → reflux
Referencia
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Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
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Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
Referencia
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Métodos de producción 17
Condiciones de reacción
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Referencia
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Condiciones de reacción
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Condiciones de reacción
Referencia
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Métodos de producción 20
Condiciones de reacción
Referencia
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(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials
- Z-D-Ser-OH
- D-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester, acetate (ester)
- Carbamic acid, [(2R,5R)-tetrahydro-4-oxo-2-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-2H-1,3-oxazin-5-yl]-, phenylmethyl ester (9CI)
- Methyl D-serinate
- D-Serine
- H-D-Ser-OMe.HCl
- O1-benzyl O2-methyl (2R)-aziridine-1,2-dicarboxylate
- N-(N-Benzyloxycarbonyloxy)succinimide
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Número de pedido:A859849
Estado del inventario:in Stock
Cantidad:100g/500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:20
Precio ($):166.0/594.0
Correo electrónico:sales@amadischem.com
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Literatura relevante
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):166.0/594.0